Piperidin-1-yl-(2,3,6-trichlorophenyl)methanone
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Overview
Description
Piperidin-1-yl-(2,3,6-trichlorophenyl)methanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl-(2,3,6-trichlorophenyl)methanone typically involves the acylation of piperidine with 2,3,6-trichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl-(2,3,6-trichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to various substituted benzoyl derivatives .
Scientific Research Applications
Piperidin-1-yl-(2,3,6-trichlorophenyl)methanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Piperidin-1-yl-(2,3,6-trichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,6-Trichlorobenzoyl)piperidine
- 1-(2,3,5-Trichlorobenzoyl)piperidine
- 1-(2,3,4-Trichlorobenzoyl)piperidine
Uniqueness
Piperidin-1-yl-(2,3,6-trichlorophenyl)methanone is unique due to the specific positioning of the chlorine atoms on the benzoyl ring. This arrangement can influence its reactivity and biological activity compared to other trichlorobenzoyl piperidine derivatives.
Properties
Molecular Formula |
C12H12Cl3NO |
---|---|
Molecular Weight |
292.6 g/mol |
IUPAC Name |
piperidin-1-yl-(2,3,6-trichlorophenyl)methanone |
InChI |
InChI=1S/C12H12Cl3NO/c13-8-4-5-9(14)11(15)10(8)12(17)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2 |
InChI Key |
KIVPNMJLWIVUAQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
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